molecular formula C9H11BrClN B12824098 (1S,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride

(1S,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B12824098
M. Wt: 248.55 g/mol
InChI Key: XQXNVLZRIWWINX-OZZZDHQUSA-N
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Description

(1S,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromophenyl group and the cyclopropane ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclopropanation Reaction: : The synthesis of (1S,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride typically begins with the cyclopropanation of a suitable alkene. This can be achieved using a Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to form the cyclopropane ring.

  • Bromination: : The introduction of the bromophenyl group can be accomplished through a bromination reaction. This involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

  • Amination: : The final step involves the introduction of the amine group. This can be done through a nucleophilic substitution reaction where an amine, such as ammonia or an amine derivative, reacts with the brominated cyclopropane intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclopropanation and bromination steps to ensure consistent product quality and yield. Additionally, the use of automated systems for the purification and isolation of the final product would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

  • Reduction: : Reduction reactions can be used to modify the bromophenyl group or the cyclopropane ring, potentially leading to the formation of dehalogenated or hydrogenated products.

  • Substitution: : The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as hydroxide, alk

Properties

Molecular Formula

C9H11BrClN

Molecular Weight

248.55 g/mol

IUPAC Name

(1S,2S)-2-(4-bromophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H10BrN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9-;/m0./s1

InChI Key

XQXNVLZRIWWINX-OZZZDHQUSA-N

Isomeric SMILES

C1[C@H]([C@H]1N)C2=CC=C(C=C2)Br.Cl

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

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